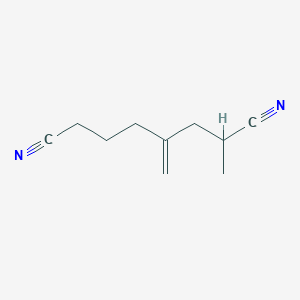![molecular formula C17H15NO5 B8584099 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione](/img/structure/B8584099.png)
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to an isoindole-1,3-dione core with a hydroxyl group at the 4 position. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of 2,4-dimethoxybenzylamine, which is then reacted with phthalic anhydride under specific conditions to form the desired isoindole-1,3-dione structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield alcohol derivatives.
Substitution: The methoxy groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, influencing their function. It may also act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzyl alcohol: Shares the dimethoxybenzyl group but lacks the isoindole-1,3-dione core.
2,4-Dimethoxybenzylamine: Similar structure but with an amine group instead of the isoindole-1,3-dione core.
2,4-Dimethoxybenzaldehyde: Contains the dimethoxybenzyl group with an aldehyde functional group.
Uniqueness
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione is unique due to its combination of the dimethoxybenzyl group and the isoindole-1,3-dione core, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C17H15NO5 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO5/c1-22-11-7-6-10(14(8-11)23-2)9-18-16(20)12-4-3-5-13(19)15(12)17(18)21/h3-8,19H,9H2,1-2H3 |
InChI Key |
PFRAJTZNRHTCTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

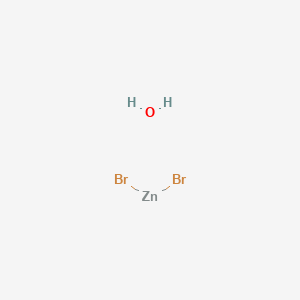
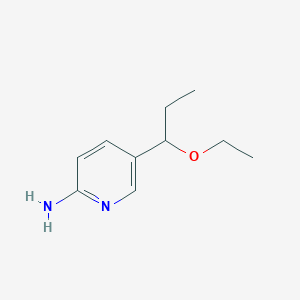
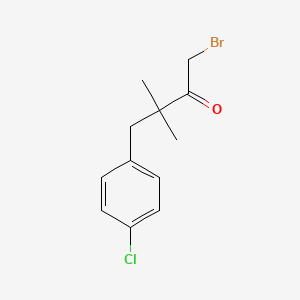
![N-{[3-(2-Phenylethyl)pyridin-2-yl]methyl}acetamide](/img/structure/B8584044.png)
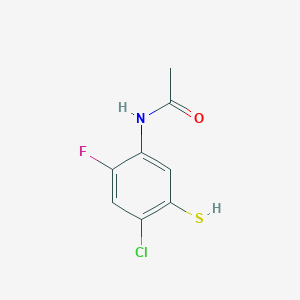
![[3-(Benzyloxy)phenyl]methanesulfonyl chloride](/img/structure/B8584054.png)
![4,5-Dihydrobenzo[b]thiophene-6-carboxylic acid methyl ester](/img/structure/B8584058.png)
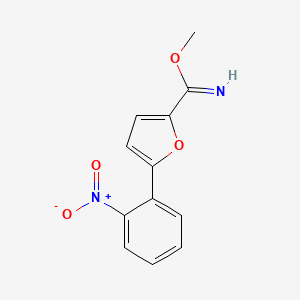
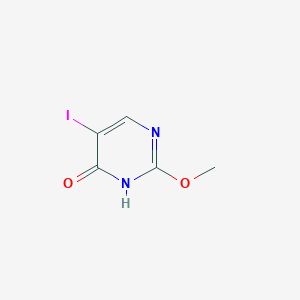

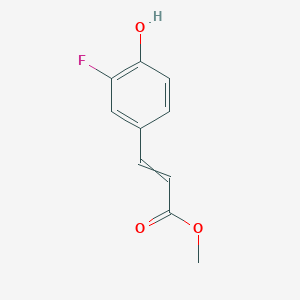
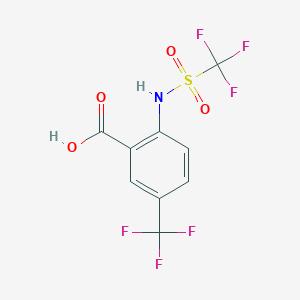
![1-(3,4-Dichlorophenyl)-4-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butyn-1-one](/img/structure/B8584091.png)
